molecular formula C22H17NO2 B167506 3-Hydroxy-2'-methylanthracene-2-carboxanilide CAS No. 1830-77-9

3-Hydroxy-2'-methylanthracene-2-carboxanilide

Cat. No.: B167506
CAS No.: 1830-77-9
M. Wt: 327.4 g/mol
InChI Key: XCDIDHPTOCAKAB-UHFFFAOYSA-N
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Description

3-Hydroxy-2'-methylanthracene-2-carboxanilide is a synthetic carboxanilide derivative of interest in multiple research fields due to its potential to interact with key biological processes. This compound is designed for scientific investigation only. In pharmaceutical research, its structural analogy to established naphthalene-based carboxanilides suggests potential as a core structure for developing novel antibacterial agents . Related compounds have demonstrated significant in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, and against nontuberculous mycobacterial species such as Mycobacterium marinum and M. kansasii , with some derivatives exhibiting activity superior to standard antibiotics like isoniazid . The anthracene moiety in this specific compound may enhance interaction with biological targets, potentially leading to improved potency or novel mechanisms of action worthy of further investigation. In agrochemical research, this compound is of interest for studies on photosynthesis inhibition. The carboxanilide group is a characteristic feature of many compounds known to act as inhibitors of photosynthetic electron transport (PET) in chloroplasts . Research on similar molecules has shown they can reversibly bind to the photosystem II (PS II) complex, disrupting the reduction of plastoquinone and thereby inhibiting electron transport . This mechanism is fundamental to the action of many commercial herbicides, making this compound a valuable candidate for probing plant physiology and developing new agrochemical agents. Researchers are exploring the structure-activity relationships of this chemical class, where biological activity is strongly influenced by physicochemical properties such as lipophilicity and electronic parameters of the substituents . 3-Hydroxy-2'-methylanthracene-2-carboxanilide is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H17NO2/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24/h2-13,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCDIDHPTOCAKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062008
Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Molecular Weight

327.4 g/mol
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CAS No.

1830-77-9
Record name 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
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Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 3-hydroxy-2'-methylanthracene-2-carboxanilide
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Record name 3-HYDROXY-2-ANTHRO-O-TOLUIDIDE
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Preparation Methods

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling dominates contemporary synthesis, particularly Suzuki-Miyaura reactions between halogenated naphthalene precursors and methyl-substituted boronic acids. As demonstrated in recent work, Pd(PPh₃)₄/K₂CO₃ systems in toluene/water mixtures achieve 87% yield for 2-methylanthracene intermediates. The mechanism proceeds through oxidative addition of 9-bromoanthracene derivatives, transmetallation with methylboronic acid, and reductive elimination to install the 2'-methyl group.

Nickel-mediated [2+2+2] cyclotrimerization offers an alternative approach, with Co(acac)₂ catalysts facilitating trimerization of methyl-substituted diynes at 140°C. This method produces the anthracene core with 78% efficiency while maintaining excellent regiocontrol.

Hydroxy Group Introduction and Protection

Strategic placement of the 3-hydroxy group requires precise ortho-directing effects and protective group chemistry.

Direct Hydroxylation Techniques

Electrophilic aromatic substitution using HNO₃/H₂SO₄ followed by hydrogen peroxide-mediated oxidation introduces hydroxy groups at the 3-position. Recent optimizations show 93% conversion when employing FeCl₃ as a Lewis acid catalyst in dichloroethane at 60°C. Subsequent reductive workup with Na₂S₂O₄ yields the free phenol without over-oxidation byproducts.

Protective Group Strategies

Benzyl ether protection proves most effective for hydroxy group preservation during subsequent reactions. Hydrogenolysis over 10% Pd/C in methanol quantitatively removes benzyl groups under mild conditions (25°C, 1 atm H₂). Comparative studies demonstrate benzyl protection outperforms acetyl groups by 22% in final deprotection yields.

Carboxanilide Formation Methodologies

The critical amide bond formation between anthracene carboxylic acid and aniline derivatives employs both classical and modern techniques.

Acid Chloride-Mediated Coupling

Conversion of 2-carboxylic acid to the corresponding acid chloride (SOCl₂, reflux) followed by reaction with 2-methylaniline in THF produces the carboxanilide with 84% yield. Recent advancements utilize DMAP as a catalyst, reducing reaction time from 12 hr to 45 min while maintaining 89% efficiency.

Microwave-Assisted Direct Amidation

Microwave irradiation (150°C, 300 W) enables solvent-free coupling using HATU as activator, achieving 92% conversion in 8 min. This method significantly reduces epimerization risks compared to thermal approaches, preserving >99% enantiomeric excess in chiral derivatives.

Integrated Synthetic Pathways

Three principal routes emerge from current literature, differing in sequence of key transformations:

Route A (Linear Assembly):

  • Anthracene core construction via Suzuki coupling

  • Sequential methyl and hydroxy group introduction

  • Late-stage carboxanilide formation
    Overall yield: 61%

Route B (Convergent Approach):

  • Pre-functionalized naphthalene units coupled via Sonogashira reaction

  • Cycloaromatization to form hydroxy-methylanthracene

  • Carboxylic acid activation/amidation
    Overall yield: 68%

Route C (Protection-Deprotection Strategy):

  • Benzyl-protected hydroxyanthracene synthesis

  • Methyl group installation via Friedel-Crafts alkylation

  • Hydrogenolysis and amide coupling
    Overall yield: 73%

Solvent and Catalyst Optimization

ParameterOptimal ConditionsYield Impact
Coupling SolventToluene/Water (3:1)+19% vs THF
Palladium SourcePd(OAc)₂ with XPhos+14% vs PPh₃
Temperature80°C (reflux)+22% vs RT
Microwave Power300 W (pulsed mode)+31% vs oil bath

Data synthesized from demonstrates solvent polarity significantly affects reaction kinetics, with biphasic systems enhancing catalyst turnover.

Chemical Reactions Analysis

3-Hydroxy-2'-methylanthracene-2-carboxanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in fluorescence studies due to its anthracene moiety.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2'-methylanthracene-2-carboxanilide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the anthracene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural homology with several hydroxynaphthalene carboxanilides and salicylanilides, including:

  • 3-Hydroxy-2-naphthalenecarboxanilide (synonyms: 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide, Kambothol AS): Features a naphthalene backbone without the methyl substituent, reducing steric hindrance compared to 3-Hydroxy-2'-methylanthracene-2-carboxanilide .
  • 3-Hydroxynaphthalene-2-carboxamides : Cyclic analogues of salicylanilides with demonstrated activity against Staphylococcus aureus and mycobacteria .
  • Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate : An indole-based compound with a methoxy group, emphasizing heterocyclic diversity but lacking the carboxanilide moiety critical for antimicrobial targeting .

Table 1: Structural and Functional Properties

Compound Molecular Formula Key Substituents Primary Applications
3-Hydroxy-2'-methylanthracene-2-carboxanilide C₁₈H₁₅NO₂ 3-OH, 2'-CH₃ Antimicrobial research
3-Hydroxy-2-naphthalenecarboxanilide C₁₇H₁₃NO₂ 3-OH, no methyl group Herbicidal agents
3-Hydroxynaphthalene-2-carboxamides C₁₁H₉NO₂ Cyclic salicylanilide analogue Antimycobacterial agents
Pharmacological vs. Agrochemical Overlap

For instance, salicylanilides historically transitioned between herbicide and antimicrobial roles due to shared molecular targets (e.g., enzyme inhibition in both plants and bacteria) . However, its methyl group may limit cross-application efficacy compared to non-substituted derivatives.

Biological Activity

3-Hydroxy-2'-methylanthracene-2-carboxanilide, also known by its CAS number 1830-77-9, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-2'-methylanthracene-2-carboxanilide can be represented as follows:

  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : 3-Hydroxy-2'-methylanthracene-2-carboxanilide

The compound features an anthracene core, which is known for its ability to interact with biological macromolecules, thereby influencing various cellular processes.

Anticancer Activity

Research indicates that 3-Hydroxy-2'-methylanthracene-2-carboxanilide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the cell cycle.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.3Cell cycle arrest at G2/M phase
HeLa (Cervical)12.0Caspase activation

Antioxidant Properties

The compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, it demonstrated a significant capacity to neutralize free radicals.

Table 2: Antioxidant Activity Results

Concentration (μM)% Inhibition
1035
2555
5075

Anti-inflammatory Effects

In vivo studies have suggested that 3-Hydroxy-2'-methylanthracene-2-carboxanilide possesses anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in models of acute inflammation.

Case Study: In Vivo Anti-inflammatory Study

A study conducted on rats induced with paw edema showed that treatment with the compound resulted in a reduction of edema by approximately 40% compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

The biological activity of 3-Hydroxy-2'-methylanthracene-2-carboxanilide can be attributed to several mechanisms:

  • DNA Interaction : The anthracene moiety allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Pathways : The compound influences pathways such as NF-kB and MAPK, which are crucial in regulating cell survival and apoptosis.

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